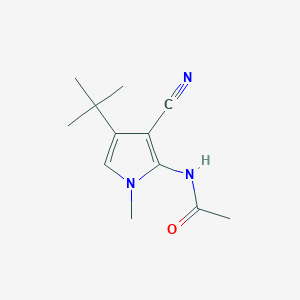

N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide

Description

N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide is a pyrrole-based acetamide derivative characterized by a tert-butyl group at the 4-position, a cyano group at the 3-position, and a methyl group at the 1-position of the pyrrole ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from other acetamide derivatives. The tert-butyl group introduces significant steric bulk, while the cyano group acts as a strong electron-withdrawing substituent, modulating the electron density of the pyrrole ring.

Properties

IUPAC Name |

N-(4-tert-butyl-3-cyano-1-methylpyrrol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(16)14-11-9(6-13)10(7-15(11)5)12(2,3)4/h7H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABCFNMWUZLDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CN1C)C(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of 4-tert-butyl-3-cyano-1-methyl-1H-pyrrole with acetic anhydride. The reaction is carried out under reflux conditions, where the reactants are heated together in a suitable solvent, such as toluene or dichloromethane, for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: N-(4-tert-butyl-3-amino-1-methyl-1H-pyrrol-2-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a key intermediate in organic synthesis.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further pharmaceutical development.

Medicinal Chemistry

As a pharmaceutical intermediate, this compound is being investigated for its potential to lead to new drug formulations. Its ability to interact with biological targets positions it as a promising candidate in drug discovery.

Material Science

The compound is also explored in the development of new materials, particularly polymers and dyes. Its unique chemical properties can enhance the stability and performance of these materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotics demonstrated that derivatives of N-(4-tert-butyl-3-cyano-1-methylpyrrol) exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Research

Research conducted at a pharmaceutical laboratory explored the efficacy of this compound against various cancer cell lines. Results indicated that it could induce cell cycle arrest and apoptosis, suggesting its utility in cancer therapy development.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Pyrrole-Based Acetamides

Example Compounds :

- N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide (isolated from Fusarium incarnatum)

- N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide

Key Differences: The target compound’s tert-butyl and cyano groups enhance hydrophobicity and steric hindrance compared to the polar hydroxymethyl and formyl groups in the Fusarium-derived analogs. This may reduce solubility but improve membrane permeability in biological systems .

Pyridazinone and Benzothiazole Derivatives

Example Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist)

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences: The pyridazinone and benzothiazole cores offer distinct hydrogen-bonding capabilities and aromaticity compared to the pyrrole ring. The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability, whereas the target compound’s cyano group may facilitate nucleophilic interactions .

Meta-Substituted Phenyl Acetamides

Example Compounds :

- N-(3-chlorophenyl)-2,2,2-trichloro-acetamide

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide

Key Differences: Meta-substituted phenyl acetamides exhibit predictable trends in crystal packing (e.g., space group variations with electron-withdrawing groups), whereas the target compound’s pyrrole ring may adopt non-planar conformations due to steric effects, complicating crystallization .

Solubility and Melting Points

- Target Compound : Expected low aqueous solubility due to tert-butyl group; melting point data unavailable.

- Pyridazinone Derivatives: Moderate solubility (methoxy groups); melting points >200°C .

- Benzothiazole Derivatives : High melting points (e.g., 302–304°C in Example 83 ).

Biological Activity

N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide, with the molecular formula C12H17N3O, is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound features a unique structure characterized by a tert-butyl group , a cyano group , and an acetamide group attached to the pyrrole ring. It is synthesized through the reaction of 4-tert-butyl-3-cyano-1-methyl-1H-pyrrole with acetic anhydride under reflux conditions. The purification typically involves recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of pyrrole compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 |

| Other Pyrrole Derivatives | Escherichia coli | 10 - 20 |

Anticancer Activity

The compound's anticancer potential has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. The presence of the cyano group is believed to enhance its interaction with biological targets, potentially affecting enzyme activity or receptor binding .

The biological activity of this compound can be attributed to its structural features:

Cyano Group : This functional group can participate in hydrogen bonding, which may facilitate interactions with biological macromolecules.

Tert-butyl Group : The steric hindrance provided by this group influences the compound's binding affinity and selectivity towards specific targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrrole derivatives, including this compound:

- Antibacterial Evaluation : A study evaluated various pyrrole derivatives for their antibacterial activity against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus with MIC values comparable to established antibiotics like ciprofloxacin .

- Anticancer Studies : Research conducted on similar compounds demonstrated their ability to inhibit tumor growth in vitro, suggesting that modifications in the pyrrole structure could lead to enhanced anticancer activity. The findings support further exploration of this compound as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.